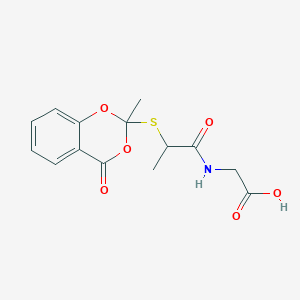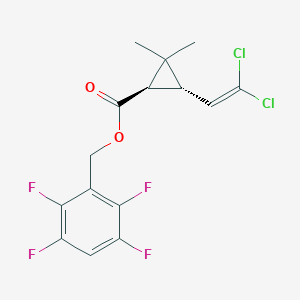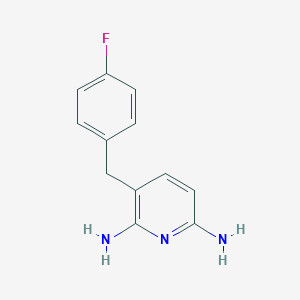![molecular formula C11H16O B058440 1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone CAS No. 122598-68-9](/img/structure/B58440.png)
1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone is a natural compound that belongs to the class of bicyclic ketones. It is also known as patchouli ketone due to its presence in the essential oil of patchouli plant. The compound has gained significant attention in the scientific community due to its potential therapeutic properties.2.0]oct-3-en-1-yl)ethanone.
Mécanisme D'action
The exact mechanism of action of 1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone is not fully understood. However, studies have shown that the compound acts by inhibiting various enzymes and proteins involved in inflammation, bacterial and fungal growth, and cancer cell proliferation. The compound has also been shown to modulate various signaling pathways involved in cell growth and differentiation.
Effets Biochimiques Et Physiologiques
1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to possess antibacterial and antifungal properties by inhibiting the growth of various bacterial and fungal strains. In addition, the compound has been shown to induce apoptosis and inhibit cancer cell proliferation in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone in lab experiments is its availability. The compound can be easily synthesized from patchouli alcohol, which is readily available. In addition, the compound has been shown to possess various therapeutic properties, which make it a potential candidate for drug development. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which makes it difficult to dissolve in aqueous solutions.
Orientations Futures
There are several future directions for research on 1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone. One direction is to study the compound's potential use in cancer treatment. In vivo studies are needed to determine the compound's efficacy and safety in animal models. Another direction is to study the compound's potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, more studies are needed to determine the compound's mechanism of action and to identify its target proteins and enzymes. Finally, studies are needed to optimize the synthesis method of the compound to increase its yield and purity.
Méthodes De Synthèse
1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone can be synthesized from patchouli alcohol, which is extracted from the patchouli plant. The synthesis method involves the oxidation of patchouli alcohol using various oxidizing agents such as chromic acid, potassium permanganate, and Jones reagent. The yield of the synthesis method varies depending on the oxidizing agent used. The most efficient method for synthesizing 1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone is the use of Jones reagent, which yields a high percentage of the compound.
Applications De Recherche Scientifique
1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone has been studied extensively for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antibacterial, antifungal, and antiviral activities. The compound has also been studied for its potential use in cancer treatment. In vitro studies have shown that 1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
Numéro CAS |
122598-68-9 |
|---|---|
Nom du produit |
1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone |
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-(6-methyl-1-bicyclo[4.2.0]oct-3-enyl)ethanone |
InChI |
InChI=1S/C11H16O/c1-9(12)11-6-4-3-5-10(11,2)7-8-11/h3-4H,5-8H2,1-2H3 |
Clé InChI |
SIJBYQIYLPNWHH-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCC1(CC=CC2)C |
SMILES canonique |
CC(=O)C12CCC1(CC=CC2)C |
Synonymes |
Ethanone, 1-(6-methylbicyclo[4.2.0]oct-3-en-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



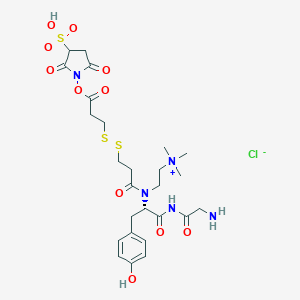
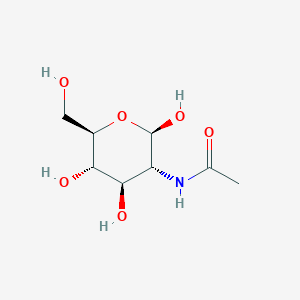
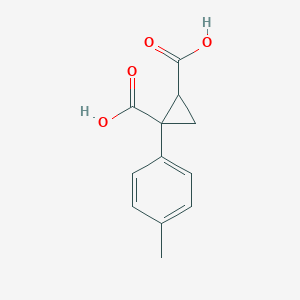
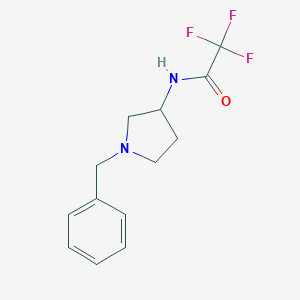
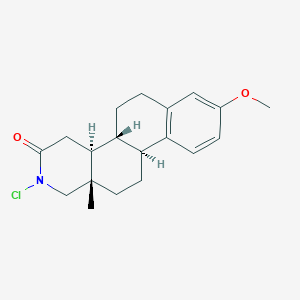
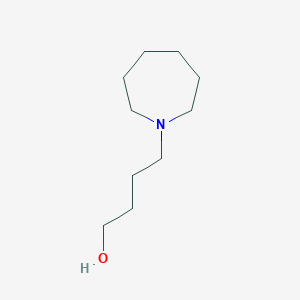
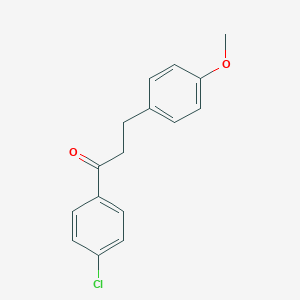
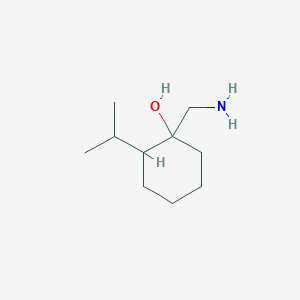
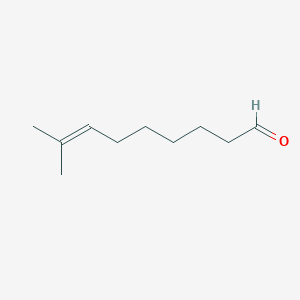
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)
